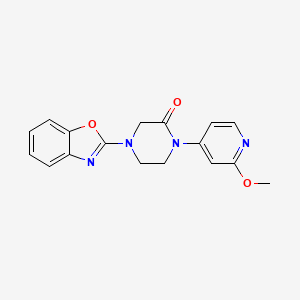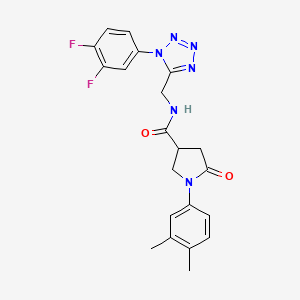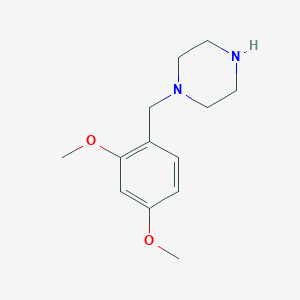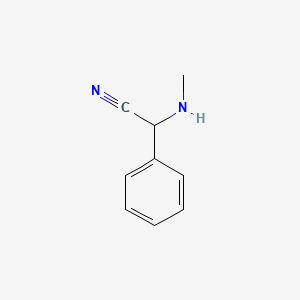![molecular formula C15H25N3O B2974362 N-(1-cyano-1-cyclopropylethyl)-2-[cyclopropyl(2-methylpropyl)amino]acetamide CAS No. 1110862-36-6](/img/structure/B2974362.png)
N-(1-cyano-1-cyclopropylethyl)-2-[cyclopropyl(2-methylpropyl)amino]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyano-1-cyclopropylethyl)-2-[cyclopropyl(2-methylpropyl)amino]acetamide, also known as CCPA, is a synthetic compound that has been extensively studied for its potential as a pharmacological tool in scientific research. CCPA is a selective agonist for the A1 adenosine receptor, which is a G protein-coupled receptor that is widely distributed throughout the body.
Mechanism of Action
The A1 adenosine receptor is a G protein-coupled receptor that is coupled to the inhibitory G protein, Gi. When N-(1-cyano-1-cyclopropylethyl)-2-[cyclopropyl(2-methylpropyl)amino]acetamide binds to the A1 adenosine receptor, it activates the Gi protein, which leads to the inhibition of adenylate cyclase and a decrease in the production of cyclic AMP. This results in a variety of physiological effects, including the inhibition of neurotransmitter release, the modulation of cardiac function, and the reduction of inflammation.
Biochemical and Physiological Effects:
N-(1-cyano-1-cyclopropylethyl)-2-[cyclopropyl(2-methylpropyl)amino]acetamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of neurotransmitter release, the modulation of cardiac function, and the reduction of inflammation. In the central nervous system, N-(1-cyano-1-cyclopropylethyl)-2-[cyclopropyl(2-methylpropyl)amino]acetamide has been shown to inhibit the release of neurotransmitters such as glutamate and acetylcholine, which can lead to a reduction in excitotoxicity and neurodegeneration. In the cardiovascular system, N-(1-cyano-1-cyclopropylethyl)-2-[cyclopropyl(2-methylpropyl)amino]acetamide has been shown to reduce heart rate and blood pressure, which can be beneficial in the treatment of hypertension and other cardiovascular diseases. In the immune system, N-(1-cyano-1-cyclopropylethyl)-2-[cyclopropyl(2-methylpropyl)amino]acetamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(1-cyano-1-cyclopropylethyl)-2-[cyclopropyl(2-methylpropyl)amino]acetamide as a pharmacological tool is its selectivity for the A1 adenosine receptor. This allows researchers to study the role of this receptor in various physiological processes without the confounding effects of other adenosine receptor subtypes. However, one limitation of N-(1-cyano-1-cyclopropylethyl)-2-[cyclopropyl(2-methylpropyl)amino]acetamide is its relatively short half-life, which can make it difficult to use in long-term experiments. Additionally, N-(1-cyano-1-cyclopropylethyl)-2-[cyclopropyl(2-methylpropyl)amino]acetamide has been shown to have off-target effects at high concentrations, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the use of N-(1-cyano-1-cyclopropylethyl)-2-[cyclopropyl(2-methylpropyl)amino]acetamide in scientific research. One area of interest is the role of the A1 adenosine receptor in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. N-(1-cyano-1-cyclopropylethyl)-2-[cyclopropyl(2-methylpropyl)amino]acetamide has been shown to have neuroprotective effects in animal models of these diseases, and further research is needed to determine whether it could be a potential therapeutic agent. Another area of interest is the use of N-(1-cyano-1-cyclopropylethyl)-2-[cyclopropyl(2-methylpropyl)amino]acetamide in the treatment of cardiovascular diseases such as hypertension and heart failure. Finally, the development of new analogs of N-(1-cyano-1-cyclopropylethyl)-2-[cyclopropyl(2-methylpropyl)amino]acetamide with improved pharmacokinetic properties could lead to the development of more potent and selective pharmacological tools for studying the A1 adenosine receptor.
Synthesis Methods
The synthesis of N-(1-cyano-1-cyclopropylethyl)-2-[cyclopropyl(2-methylpropyl)amino]acetamide involves the reaction of 1-cyclopropylethylamine with 2-bromo-2-methylpropionic acid to produce the intermediate 2-(1-cyclopropylethylamino)-2-methylpropanoic acid. This intermediate is then converted to N-(1-cyano-1-cyclopropylethyl)-2-[cyclopropyl(2-methylpropyl)amino]acetamide by reacting it with cyanogen bromide and cyclopropylamine. The final product is obtained by recrystallization from ethanol.
Scientific Research Applications
N-(1-cyano-1-cyclopropylethyl)-2-[cyclopropyl(2-methylpropyl)amino]acetamide has been used extensively in scientific research as a pharmacological tool to study the A1 adenosine receptor. The A1 adenosine receptor is involved in a variety of physiological processes, including cardiac function, neurotransmission, and inflammation. N-(1-cyano-1-cyclopropylethyl)-2-[cyclopropyl(2-methylpropyl)amino]acetamide has been shown to selectively activate the A1 adenosine receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes.
properties
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-[cyclopropyl(2-methylpropyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O/c1-11(2)8-18(13-6-7-13)9-14(19)17-15(3,10-16)12-4-5-12/h11-13H,4-9H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HALQVWNOFPCGTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(=O)NC(C)(C#N)C1CC1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1-cyclopropylethyl)-2-[cyclopropyl(2-methylpropyl)amino]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-[1-(6-chloropyridin-3-yl)-N-(3-ethoxypropyl)formamido]-2-methylpropanoate](/img/structure/B2974279.png)

![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide](/img/structure/B2974282.png)
![Ethyl 2-[2-(2-acetyl-5-phenyl-3,4-dihydropyrazol-3-yl)phenoxy]acetate](/img/structure/B2974284.png)
![N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}hexanamide](/img/structure/B2974285.png)
![1,1,1-Trifluoro-3-[4-(3,3,3-trifluoro-2-hydroxypropyl)piperazin-1-yl]propan-2-ol](/img/structure/B2974289.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carboxamide](/img/structure/B2974292.png)


![2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]acetamide](/img/structure/B2974296.png)
![1-{2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]acetyl}-3-(prop-2-en-1-yl)urea](/img/structure/B2974297.png)

